molecular formula C14H14O4 B075808 8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one CAS No. 1147-29-1

8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one

Cat. No. B075808
CAS RN: 1147-29-1
M. Wt: 246.26 g/mol
InChI Key: YRAQEMCYCSSHJG-UHFFFAOYSA-N
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Description

This compound is also known as Columbianetin . It has a molecular formula of C14H14O4 .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a furo[2,3-h]chromen-2-one core, which is substituted with a 2-hydroxypropan-2-yl group . The InChI string representation of the molecule is InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3 .

Scientific Research Applications

  • Cytotoxic Activity : A study by Mo et al. (2004) discovered derivatives of pyrano[4,3-c][2]benzopyran-1,6-dione and furo[3,2-c]pyran-4-one, including 8,9-dihydroxy-3-[5',6'-dihydroxy-5' '-methyl-3' '-oxo-spiro[fural-2' '(3' 'H),1'-indene]-2'-yl]-1H,6H-pyrano[4,3-c][2]benzopyran-1,6-dione, which showed in vitro selective cytotoxicity against human lung cancer (A549) and liver cancer (Bel7402) cell lines (Mo et al., 2004).

  • Crystal Structure Analysis : Bauri et al. (2006) analyzed the crystal structure of a related compound, 2,3-dihydro-2-(1-hydroxy-1-methyl­ethyl)-9-meth­oxy-7H-furo[3,2-g][1]benzopyran-7-one, which is stabilized by intermolecular O—H⋯O hydrogen-bond interactions forming zigzag chains (Bauri et al., 2006).

  • Synthesis from Natural Coumarin : Nagaiah et al. (2002) reported the synthesis of angular furano- or pyrano-fused coumarins from natural scopoletin, including compounds like 8-methyl-6-methoxyl-2H-furo[2, 3-h][1]benzopyran-2-one (Nagaiah et al., 2002).

  • Identification in Natural Extracts : Willette and Soine (1964) isolated columbianadin and columbianin from extracts of Lomatium columbianum, identifying the alcohol columbianetin as (+)-8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]-1-benzopyran-2-one (Willette & Soine, 1964).

  • Oxidation Studies : Adam and Sauter (1992) explored the oxidation of 8-methoxypsoralen with dimethyldioxirane, leading to a structure similar to the compound (Adam & Sauter, 1992).

  • Antimicrobial Screening : Mulwad and Hegde (2009) conducted antimicrobial screening of various compounds including 4H-2-benzoyl-3-hydroxy-3-methyl-2-phenyl 2,3-dihydrofuro[3,2-c] benzopyran-4-one, which is structurally related to the compound (Mulwad & Hegde, 2009).

properties

IUPAC Name

8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAQEMCYCSSHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921469
Record name 8-(2-Hydroxypropan-2-yl)-8,9-dihydro-2H-furo[2,3-h][1]benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one

CAS RN

1147-29-1
Record name 8,9-Dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1147-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Columbianetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(2-Hydroxypropan-2-yl)-8,9-dihydro-2H-furo[2,3-h][1]benzopyran-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1147-29-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one
Reactant of Route 2
8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one
Reactant of Route 3
8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one
Reactant of Route 4
Reactant of Route 4
8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one
Reactant of Route 5
8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one
Reactant of Route 6
8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one

Citations

For This Compound
3
Citations
RE Willette, TO Soine - Journal of Pharmaceutical Sciences, 1964 - Elsevier
Columbianadin and columbianin were isolated from petroleum ether and alcoholic extracts, respectively, of Lomatium columbianum. Upon hydrolysis, these coumarins yielded tiglic …
Number of citations: 45 www.sciencedirect.com
X Liu, Y Jia, Y Hu, X Xia, Y Li, J Zhou, Y Liu - Food control, 2016 - Elsevier
The combined effect of Citrus wilsonii extract and alginate-calcium film coating on microbiological, chemical and sensory changes of white shrimps (Litopenaeus vannamei) was studied …
Number of citations: 42 www.sciencedirect.com
E Girard-Valenciennes, J Smadja - 1965 - researchgate.net
The traditional medicine of Réunion Island is doubly interesting. On the one hand, it gathers a diversity of traditions brought about because of its settlement by successive waves of …
Number of citations: 1 www.researchgate.net

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